
N,N-dimethyldodecan-1-amine;4-methylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyldodecan-1-amine;4-methylbenzenesulfonic acid is a compound that combines a tertiary amine with a sulfonic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-dimethyldodecan-1-amine can be synthesized through the alkylation of dodecylamine with dimethyl sulfate or methyl iodide under basic conditions . The reaction typically involves the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to neutralize the acid by-products.
4-methylbenzenesulfonic acid is typically prepared by sulfonation of toluene with sulfuric acid or oleum . The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods
Industrial production of N,N-dimethyldodecan-1-amine often involves continuous flow processes to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
4-methylbenzenesulfonic acid is produced on a large scale using batch reactors where toluene is reacted with sulfuric acid. The product is then purified through crystallization and filtration.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyldodecan-1-amine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form N-oxide derivatives.
Substitution: Reacts with alkyl halides to form quaternary ammonium salts.
Acid-Base Reactions: Acts as a base and can neutralize acids to form salts.
4-methylbenzenesulfonic acid undergoes:
Esterification: Reacts with alcohols to form esters.
Neutralization: Reacts with bases to form sulfonate salts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids for N,N-dimethyldodecan-1-amine.
Substitution: Alkyl halides in the presence of a base.
Esterification: Alcohols in the presence of an acid catalyst
Major Products
N-oxide derivatives: from oxidation of N,N-dimethyldodecan-1-amine.
Quaternary ammonium salts: from substitution reactions.
Sulfonate salts: from neutralization of 4-methylbenzenesulfonic acid
Scientific Research Applications
N,N-dimethyldodecan-1-amine is used in:
Surfactants: Due to its ability to reduce surface tension.
Corrosion Inhibitors: Protects metals from corrosion.
Antimicrobial Agents: Exhibits antimicrobial properties.
4-methylbenzenesulfonic acid is used in:
Catalysis: As a catalyst in organic synthesis.
Pharmaceuticals: In the synthesis of various drugs.
Polymerization: As a catalyst in polymerization reactions.
Mechanism of Action
N,N-dimethyldodecan-1-amine acts by disrupting microbial cell membranes due to its surfactant properties, leading to cell lysis . It also forms a protective layer on metal surfaces, preventing corrosion.
4-methylbenzenesulfonic acid acts as a proton donor in catalytic processes, facilitating various organic reactions by stabilizing transition states and intermediates .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyloctylamine: Similar surfactant properties but with a shorter alkyl chain.
N,N-dimethyltetradecylamine: Similar properties but with a longer alkyl chain.
Benzenesulfonic acid: Similar acidic properties but lacks the methyl group
Uniqueness
N,N-dimethyldodecan-1-amine;4-methylbenzenesulfonic acid is unique due to the combination of surfactant and strong acidic properties, making it versatile in various applications from industrial to pharmaceutical .
Properties
CAS No. |
66209-63-0 |
|---|---|
Molecular Formula |
C21H39NO3S |
Molecular Weight |
385.6 g/mol |
IUPAC Name |
N,N-dimethyldodecan-1-amine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C14H31N.C7H8O3S/c1-4-5-6-7-8-9-10-11-12-13-14-15(2)3;1-6-2-4-7(5-3-6)11(8,9)10/h4-14H2,1-3H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
YQZIVJIPVIVJOE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN(C)C.CC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]bis(pentabromobenzene)](/img/structure/B14467251.png)
![N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylthiourea](/img/structure/B14467265.png)
![1,3-Bis(methoxymethyl)-5-[2-(methoxymethyl)phenoxy]benzene](/img/structure/B14467272.png)
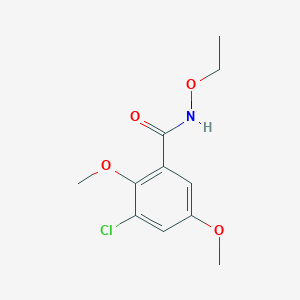

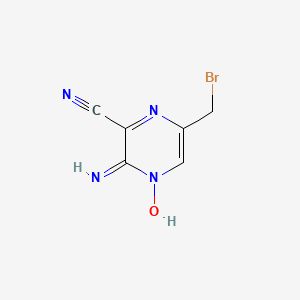
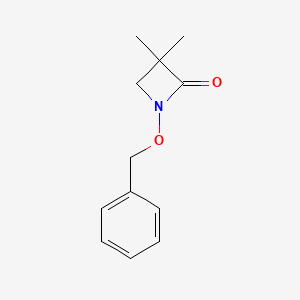


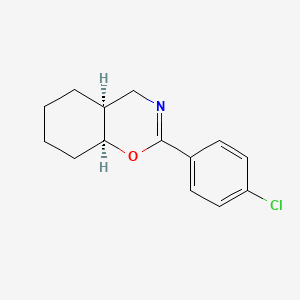

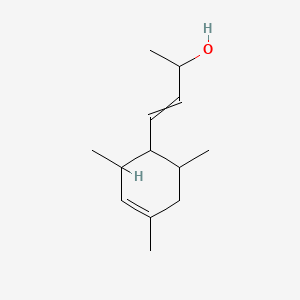

![2-[2-(1-Phthalazinyl)hydrazinylidene]pentanoic acid](/img/structure/B14467340.png)
